molecular formula C13H17ClN2 B12635369 2-Amino-6,8-dimethyl-3-ethylquinoline hydrochloride CAS No. 1170524-35-2

2-Amino-6,8-dimethyl-3-ethylquinoline hydrochloride

Cat. No.: B12635369
CAS No.: 1170524-35-2
M. Wt: 236.74 g/mol
InChI Key: AXAFEIKZLZUDFE-UHFFFAOYSA-N
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Description

2-Amino-6,8-dimethyl-3-ethylquinoline hydrochloride is a chemical compound with the molecular formula C13H17ClN2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6,8-dimethyl-3-ethylquinoline hydrochloride typically involves the reaction of appropriate quinoline derivatives with amine groups under controlled conditions. The process may include steps such as alkylation, amination, and subsequent purification to obtain the desired product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6,8-dimethyl-3-ethylquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.

Scientific Research Applications

2-Amino-6,8-dimethyl-3-ethylquinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6,8-dimethyl-3-ethylquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

    2-Aminoquinoline: A simpler derivative with similar chemical properties.

    6,8-Dimethylquinoline: Lacks the amino group but shares the quinoline core structure.

    3-Ethylquinoline: Similar to 2-Amino-6,8-dimethyl-3-ethylquinoline hydrochloride but without the amino and methyl groups.

Uniqueness: this compound is unique due to the presence of both amino and ethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for diverse research applications.

Biological Activity

2-Amino-6,8-dimethyl-3-ethylquinoline hydrochloride is a quinoline derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique molecular structure, exhibits potential therapeutic applications in various fields, including antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C13H17ClN2
  • Molecular Weight : 236.74 g/mol
  • CAS Number : 1170524-35-2
  • IUPAC Name : 3-ethyl-6,8-dimethylquinolin-2-amine; hydrochloride

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC)
Escherichia coli1 × 10^-5 mg/mL
Staphylococcus aureus1 × 10^-5 mg/mL
Klebsiella pneumoniae1 × 10^-5 mg/mL
Pseudomonas aeruginosa1 × 10^-6 mg/mL

The compound's mechanism of action involves binding to bacterial enzymes, disrupting their function and leading to cell death.

Anticancer Activity

In vitro studies have demonstrated that this compound shows promising anticancer properties. For instance:

Cell Line IC50 (μM)
HeLa30.98
HCT11622.7
MCF-74.12

These findings suggest that the compound may inhibit cell proliferation through multiple pathways, potentially involving apoptosis induction and cell cycle arrest .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It can bind to enzymes and receptors involved in critical biochemical pathways, modulating their activity. The exact pathways are still under investigation, but initial studies suggest involvement in both antimicrobial and anticancer mechanisms.

Case Studies

  • Antiviral Activity : A study revealed that derivatives of quinoline compounds, including this hydrochloride salt, exhibited antiviral properties against H5N1 influenza virus with an inhibition rate of up to 91.2% while maintaining low cytotoxicity levels .
  • Comparative Analysis : Research comparing various quinoline derivatives indicated that the presence of both amino and ethyl groups in this compound contributes significantly to its enhanced biological activity compared to simpler derivatives like 2-aminoquinoline and 6,8-dimethylquinoline .

Synthesis and Research Applications

The synthesis of this compound typically involves several steps starting from basic quinoline structures. Its applications span across:

  • Medicinal Chemistry : As a lead compound for developing new drugs.
  • Industrial Chemistry : In the production of dyes and pigments.

Researchers are actively exploring modifications of this compound to enhance its efficacy and reduce toxicity in therapeutic applications.

Properties

CAS No.

1170524-35-2

Molecular Formula

C13H17ClN2

Molecular Weight

236.74 g/mol

IUPAC Name

3-ethyl-6,8-dimethylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C13H16N2.ClH/c1-4-10-7-11-6-8(2)5-9(3)12(11)15-13(10)14;/h5-7H,4H2,1-3H3,(H2,14,15);1H

InChI Key

AXAFEIKZLZUDFE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=CC(=CC(=C2N=C1N)C)C.Cl

Origin of Product

United States

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